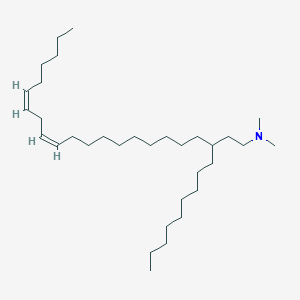
Einecs 234-375-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its high melting point of 498°C and boiling point of 900°C . Cupric bromide is used in various fields, including photography, medicine, and laser technology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This reaction results in the formation of cupric bromide precipitate. [ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: This method produces cupric bromide and water. [ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cupric bromide is often produced by the reaction of copper metal with bromine or bromine water. The resulting product is then purified through crystallization and dehydration processes .
Análisis De Reacciones Químicas
Cupric bromide undergoes various types of chemical reactions:
Oxidation and Reduction: Cupric bromide can be reduced to copper(I) bromide using reducing agents like sulfite. [ 2 \text{CuBr}_2 + \text{SO}_3^{2-} + \text{H}_2\text{O} \rightarrow 2 \text{CuBr} + \text{SO}_4^{2-} + 2 \text{HBr} ]
Substitution Reactions: Cupric bromide acts as a brominating agent in organic synthesis, where it substitutes bromine atoms into organic molecules.
Catalytic Reactions: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization.
Aplicaciones Científicas De Investigación
Cupric bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cupric bromide involves its ability to generate reactive oxygen species (ROS) and release copper ions. These processes lead to oxidative stress, membrane disruption, and enzyme inhibition in biological systems . The compound’s antimicrobial properties are attributed to its ability to damage microbial cell membranes and degrade RNA .
Comparación Con Compuestos Similares
Cupric bromide can be compared with other copper halides:
Copper(I) Bromide (CuBr): Unlike cupric bromide, copper(I) bromide is a white diamagnetic solid that adopts a polymeric structure.
Copper(II) Chloride (CuCl₂): This compound is similar to cupric bromide but contains chloride ions instead of bromide.
Copper(II) Fluoride (CuF₂): Copper(II) fluoride is another related compound with distinct physical and chemical properties, including higher reactivity due to the presence of fluoride ions.
Cupric bromide stands out due to its unique applications in laser technology and its role as a brominating agent in organic synthesis.
Propiedades
Número CAS |
11129-27-4 |
|---|---|
Fórmula molecular |
Br2Cu |
Peso molecular |
223.35 g/mol |
Nombre IUPAC |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
Clave InChI |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
SMILES canónico |
[Cu+2].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






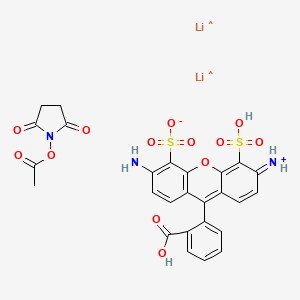
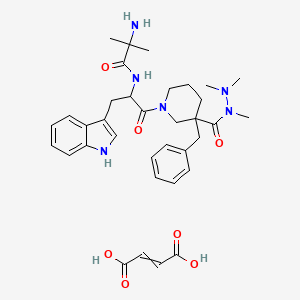
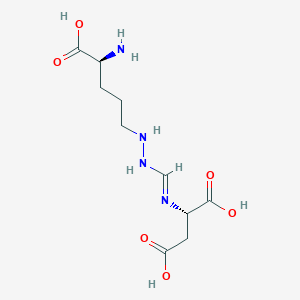
![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)

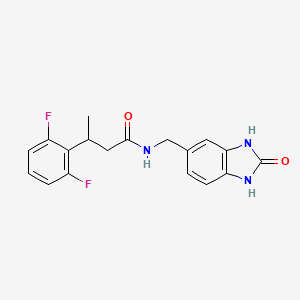
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
